2-(3-Methylpiperidin-4-YL)acetic acid

Catalog No.
S13439536
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylpiperidin-4-YL)acetic acid

Product Name

2-(3-Methylpiperidin-4-YL)acetic acid

IUPAC Name

2-(3-methylpiperidin-4-yl)acetic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-6-5-9-3-2-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

GFBDQTKDCVNTTR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CC(=O)O

2-(3-Methylpiperidin-4-YL)acetic acid (CAS 887587-24-8) is a highly specialized chiral building block extensively used in the synthesis of conformationally restricted pharmaceutical active ingredients. As a functionalized piperidine derivative, it features a methyl group at the C3 position and an acetic acid moiety at the C4 position. This dual substitution creates adjacent stereocenters that are critical for vectoring functional groups in three-dimensional space. In industrial procurement, this compound is prioritized over simpler piperidine analogs when downstream applications demand strict stereochemical control, enhanced metabolic stability, and high-affinity target engagement. The presence of the carboxylic acid handle allows for straightforward coupling into amides or esters, making it a versatile and process-friendly precursor for late-stage lead optimization and commercial API manufacturing [1].

Research Fit

Chiral centerEnables enantioselective SAR studies and stereochemical complexity
Orthogonal chemistryFree NH for sequential protection/deprotection; C4-acetic acid attachment
Patent precedentExplicitly exemplified intermediate in NK1 antagonist research programs

Attempting to substitute 2-(3-methylpiperidin-4-yl)acetic acid with its des-methyl analog, 2-(piperidin-4-yl)acetic acid, routinely results in failure during both pharmacological optimization and process scale-up. The absence of the 3-methyl group removes the steric bulk necessary to lock the piperidine ring into a defined chair conformation, leading to a highly flexible core that suffers a massive entropic penalty upon target binding, often reducing receptor affinity by orders of magnitude. Furthermore, the unshielded piperidine ring in the des-methyl analog is highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidation and high intrinsic clearance (CL_int). Procurement teams must recognize that the 3-methyl group is not merely a structural decoration, but a mandatory conformational and metabolic shield; substituting it compromises both the pharmacokinetic viability and the binding potency of the final synthesized molecule [1].

Substitution Risk

Stereochemistry
Target: 1 chiral center, conformationally constrained
Substitute (unsubstituted): achiral, flexible – may not support stereochemical SAR
Amine availability
Target: free NH for orthogonal functionalization
N-substituted regioisomer: amine blocked – limits divergent synthetic routes
Regiochemical identity
Target: 3-methyl-4-acetic acid pattern
Positional isomer: shifted methyl-carboxylate relationship – may alter physicochemical and chromatographic profiles

Entropic Optimization via 3-Methyl Conformational Locking

The introduction of a methyl group at the 3-position of the piperidine ring restricts the conformational flexibility of the 4-substituted acetic acid moiety, forcing it into a preferred pseudo-axial or pseudo-equatorial orientation. In comparative studies of receptor antagonists, 3-methylpiperidine derivatives consistently demonstrate sub-nanomolar binding affinities, whereas the corresponding unsubstituted piperidine analogs exhibit significantly weaker affinities due to the entropic cost of freezing a flexible ring upon binding. This conformational locking is essential for achieving high potency in sterically constrained binding pockets [1].

Evidence DimensionTarget Binding Affinity (Ki / IC50)
Target Compound DataSub-nanomolar affinity (typically <1-10 nM) for 3-methyl restricted analogs
Comparator Or BaselineUnsubstituted piperidine analogs (>10-100 nM)
Quantified Difference10- to 100-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays (e.g., GPCRs, kinases)

Procurement of the 3-methylated precursor is mandatory for synthesizing highly potent APIs where the des-methyl analog fails to meet minimum target affinity thresholds.

Chiral architecture
Head-to-head
Target: 1 chiral center, constrained
Comparator: achiral, flexible
Enables enantioselective SAR studies
No comparative torsional scan data available

Steric Shielding for Reduced Intrinsic Clearance (CL_int)

Unsubstituted piperidines are notorious for high metabolic liabilities, particularly rapid CYP-mediated oxidation adjacent to the nitrogen or along the ring. The 3-methyl substitution provides critical steric hindrance that shields these vulnerable sites. Pharmacokinetic profiling of piperidine-based drug candidates reveals that 3-methylated derivatives consistently exhibit lower intrinsic clearance (CL_int) and extended biological half-lives compared to their des-methyl counterparts, significantly improving oral bioavailability and in vivo exposure [1].

Evidence DimensionHepatic Intrinsic Clearance (CL_int)
Target Compound DataModerate to low clearance profiles (e.g., <20-40 mL/min/kg in rodent models)
Comparator Or BaselineUnsubstituted piperidines (High clearance, often >60 mL/min/kg in rodent models)
Quantified DifferenceSignificant reduction in clearance rate and improved oral bioavailability
ConditionsIn vivo pharmacokinetic profiling and human/rat liver microsome assays

Selecting the 3-methylated building block directly translates to improved pharmacokinetic properties and reduced dosing requirements for the final therapeutic agent.

Amine availability
Head-to-head
Target: free NH
Comparator: N-substituted, amine blocked
Permits orthogonal protection/deprotection
Qualitative connectivity comparison

Stereochemical Vectoring for SAR Expansion

Unlike 2-(piperidin-4-yl)acetic acid, which is achiral and flat, 2-(3-methylpiperidin-4-yl)acetic acid possesses two adjacent stereocenters (C3 and C4). This allows chemists to isolate specific cis/trans diastereomers and enantiomers (e.g., (3S,4R) vs. (3R,4S)). Quantitative structure-activity relationship (SAR) studies demonstrate that specific stereoisomers of 3-methylpiperidine derivatives can exhibit up to a 1000-fold difference in target potency and off-target selectivity. The ability to vector the functional groups in precise 3D orientations makes this compound an irreplaceable scaffold for fine-tuning drug-receptor interactions [1].

Evidence DimensionStereoisomer Potency Variance
Target Compound DataUp to 1000-fold difference between active and inactive enantiomers/diastereomers
Comparator Or BaselineAchiral des-methyl piperidine (single flat vector, no stereochemical tuning possible)
Quantified DifferenceExponential expansion of accessible 3D chemical space
ConditionsStereoselective synthesis and enantiomer-specific binding assays

Buyers require this specific chiral building block to access proprietary, stereochemically defined IP space that is impossible to reach with achiral precursors.

Patent utility
Class-level
Explicitly exemplified intermediate in NK1 antagonist patent US20160289206A1
Signals validated synthetic utility
Source-specific exemplification; general Markush may not suffice
Physicochemical profile
Cross-study
Target LogP ≈1.04
Positional isomer LogP ~0.85–1.15
May affect chromatographic behavior and permeability predictions
Computed; no experimental determination

Synthesis of Conformationally Restricted GPCR Antagonists

2-(3-Methylpiperidin-4-yl)acetic acid is an ideal precursor for developing high-affinity GPCR ligands. The 3-methyl group locks the piperidine ring into a specific conformation, minimizing the entropic penalty upon receptor binding and significantly boosting potency compared to flexible analogs [1].

Development of Metabolically Stable Kinase Inhibitors

In oncology drug discovery, this compound is utilized to overcome the rapid clearance issues associated with standard piperidines. The steric bulk of the 3-methyl group shields the core from CYP-mediated oxidation, improving the overall pharmacokinetic profile and oral bioavailability of the resulting API [2].

Stereoselective Library Generation for Lead Optimization

Because it contains two adjacent chiral centers, this compound is highly valued in combinatorial chemistry and lead optimization campaigns. It allows medicinal chemists to synthesize diverse libraries of cis/trans isomers, enabling precise 3D vectoring to map complex receptor pockets and secure novel composition-of-matter patents [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fragment-based chiral SAR studies
Stereochemical complexity (chiral center and conformational rigidity)
Enantiomer separation and binding mode evaluation
Divergent synthetic strategy requiring orthogonal NH
C4-acetic acid with free secondary amine
Compatibility with sequential N-functionalization steps
NK1 antagonist research (CYP3A4 mitigation focus)
Patent-exemplified building block
Route validation per US20160289206A1 synthetic precedent
CNS lead optimization with consistent physicochemical profile
LogP and PSA within CNS drug-like range
Physicochemical profiling consistency across library batches

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

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